2-Amino-3-cyclopent-1-enyl-propionic acid

Amino Acid Antimetabolite Phenylalanine Antagonism Bacterial Growth Inhibition

2-Amino-3-cyclopent-1-enyl-propionic acid (CAS 90087-65-3), also known as 1-cyclopentene-1-alanine or β-(1-cyclopentenyl)-DL-alanine, is a non-proteinogenic α-amino acid analog. It is functionally classified as an inhibitory amino acid antimetabolite.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 90087-65-3
Cat. No. B555705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-cyclopent-1-enyl-propionic acid
CAS90087-65-3
Synonyms90087-65-3; 2-Amino-3-cyclopent-1-enyl-propionicacid; H-BETA-(1-CYCLOPENTENYL)-DL-ALA-OH; 2-amino-3-(cyclopent-1-en-1-yl)propanoicacid; SCHEMBL939749; CTK3I6568; AKOS006275518; 2-Amino-3-cyclopent-1-enylpropanoicacid; AM001456; KB-19731; OR369299; FT-0691532; 1-Cyclopentene-1-propanoicacid,alpha-amino-; A58138; 3B1-008900; 3B3-068552
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC=C(C1)CC(C(=O)O)N
InChIInChI=1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H,10,11)
InChIKeyMNHWYCRCODAGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-cyclopent-1-enyl-propionic Acid (CAS 90087-65-3): A Structurally Differentiated Phenylalanine Antagonist for Amino Acid Antimetabolite Research


2-Amino-3-cyclopent-1-enyl-propionic acid (CAS 90087-65-3), also known as 1-cyclopentene-1-alanine or β-(1-cyclopentenyl)-DL-alanine, is a non-proteinogenic α-amino acid analog. It is functionally classified as an inhibitory amino acid antimetabolite [1]. The compound features a cyclopentene ring attached at the β-carbon of the alanine side chain, a structural motif that imposes partial planarity on the side chain and underpins its biological target specificity [1]. Its primary established mode of action is as a competitive antagonist of phenylalanine utilization in bacterial systems, a property conferred by the endocyclic double bond that distinguishes it from its fully saturated cyclopentane analog [1].

Why 2-Amino-3-cyclopent-1-enyl-propionic Acid Cannot Be Replaced by Cyclopentanealanine or Standard Phenylalanine Analogs


In-class substitution between cyclic alanine analogs is not scientifically valid because the presence or absence of a single endocyclic double bond dictates antagonist specificity [1]. The saturated analog, cyclopentanealanine, functions as a leucine antagonist and does not inhibit phenylalanine utilization, while the target compound, 1-cyclopentene-1-alanine, is a phenylalanine antagonist with no activity against leucine [1]. This binary specificity switch—controlled entirely by side-chain planarity—means that procurement of the incorrect analog will lead to a complete loss of target engagement in experimental systems designed around phenylalanine antagonism. The quantitative evidence below establishes the precise selectivity boundaries that govern compound selection.

Head-to-Head Quantitative Differentiation of 2-Amino-3-cyclopent-1-enyl-propionic Acid Against Its Closest Structural Analog


Target Antagonist Specificity: Phenylalanine vs. Leucine Antagonism in Leuconostoc dextranicum

In a direct head-to-head comparison, 1-cyclopentene-1-alanine (the target compound) inhibits the growth of Leuconostoc dextranicum 8086, and this toxicity is competitively reversed by phenylalanine over a 50-fold concentration range with an inhibition index of approximately 50 [1]. By contrast, the saturated analog cyclopentanealanine inhibits the same organism but its toxicity is not reversed by phenylalanine; instead, cyclopentanealanine acts as a leucine antagonist [1]. Increased leucine concentrations have no effect on 1-cyclopentene-1-alanine inhibition, confirming complete target specificity divergence between the two analogs [1].

Amino Acid Antimetabolite Phenylalanine Antagonism Bacterial Growth Inhibition

Differential Inhibition Across Bacterial Strains: Selectivity Profile vs. Cyclopentanealanine

Cyclopentanealanine inhibits the growth of Escherichia coli 9723 at concentrations of 10–20 mg per 5 mL, whereas 1-cyclopentene-1-alanine does not inhibit E. coli 9723 under identical assay conditions [1]. Furthermore, 1-cyclopentene-1-alanine inhibits L. dextranicum but its inhibition is specifically reversed by phenylalanine; cyclopentanealanine inhibits L. dextranicum via a leucine-reversible mechanism [1]. This orthogonal strain selectivity and reversal profile provides a functional fingerprint that distinguishes the two compounds.

Bacterial Selectivity Escherichia coli Antimetabolite Profiling

Enzymatic Substrate Tolerance: Epoxyketone Synthase (EpnF) Acceptance vs. Tryptophan Analog Rejection

In a coupled enzyme assay, chemically stable methyl ester analogs of the epoxyketone synthase substrate were tested for EpnF tolerance. The cyclopentenylalanine-derived substrate was accepted by EpnF and underwent epoxyketone formation, whereas the tryptophan-derived substrate analog produced no detectable epoxyketone formation [1][2]. Phenylalanine- and leucine-derived substrates were also accepted, positioning cyclopentenylalanine as part of a select group of tolerated non-native substrates [1][2].

Biocatalysis Epoxyketone Synthase Substrate Specificity

Evidence-Backed Application Scenarios for Procuring 2-Amino-3-cyclopent-1-enyl-propionic Acid (CAS 90087-65-3)


Phenylalanine-Specific Antimetabolite Studies in Bacterial Model Systems

Based on the quantitative specificity data showing competitive phenylalanine reversal with an inhibition index of ~50 in L. dextranicum [1], the compound is suited for experiments requiring selective disruption of phenylalanine utilization without cross-reactivity at leucine pathways. Cyclopentanealanine must be excluded for this purpose as it targets leucine instead [1].

Chemo-Enzymatic Synthesis Using Epoxyketone Synthase EpnF

The compound's demonstrated substrate tolerance by EpnF [1] supports its use as a non-native building block for generating cyclopentene-containing epoxyketone scaffolds, expanding chemical space beyond the phenylalanine-derived substrates that failed in oprozomib precursor conversion [1].

Structural Biology of Amino Acid-Activating Enzymes

The binary specificity switch between the saturated (leucine antagonist) and unsaturated (phenylalanine antagonist) analogs [1] makes the compound a valuable probe for crystallographic or binding studies aimed at elucidating how amino acid-activating enzymes discriminate between planar and non-planar side chains.

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